molecular formula C25H30 B14140407 1-(2,4,6-Triisopropylphenyl)naphthalene

1-(2,4,6-Triisopropylphenyl)naphthalene

Cat. No.: B14140407
M. Wt: 330.5 g/mol
InChI Key: NSLLFZMUKMDRRM-UHFFFAOYSA-N
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Description

1-(2,4,6-Triisopropylphenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2,4,6-triisopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Triisopropylphenyl)naphthalene typically involves the arylation of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium methoxide and solvents like 1,2-dimethoxyethane .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Triisopropylphenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

1-(2,4,6-Triisopropylphenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Triisopropylphenyl)naphthalene involves its interaction with molecular targets through various pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

  • 1-(2,4,6-Triisopropylphenyl)ethanol
  • 1-(2,4,6-Triisopropylphenyl)ethanone
  • Triptycene-like naphthopleiadene

Uniqueness: 1-(2,4,6-Triisopropylphenyl)naphthalene is unique due to its specific substitution pattern and the steric hindrance provided by the isopropyl groups. This steric hindrance can influence the compound’s reactivity and its ability to form specific molecular interactions .

Properties

Molecular Formula

C25H30

Molecular Weight

330.5 g/mol

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]naphthalene

InChI

InChI=1S/C25H30/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3

InChI Key

NSLLFZMUKMDRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC3=CC=CC=C32)C(C)C

Origin of Product

United States

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